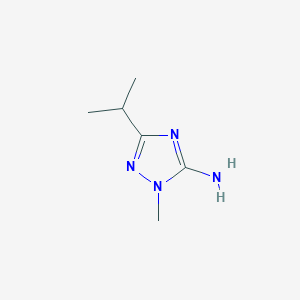

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTVUJOTOJYMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Nucleophilic Substitution and Cyclization

Overview:

This method involves initial substitution reactions on suitable precursors, followed by cyclization to form the triazole ring. The process is optimized using microwave irradiation to enhance reaction efficiency and yield.

- Microwave irradiation at 170°C for 25 minutes in acetonitrile significantly improves yield (~79%) with high purity.

- The process involves a tandem of substitution, acylation, and cyclization steps, which can be performed in a one-pot fashion under microwave conditions, reducing reaction time and improving efficiency.

Preparation via Cyclization of Amidoguanidines

Overview:

This pathway leverages the cyclization of amidoguanidines, which are synthesized from suitable precursors such as succinic anhydride derivatives, followed by ring closure to form the triazole core.

- Microwave-assisted synthesis at 170°C enhances reaction rate and yield.

- The method is adaptable for various amines, including aliphatic and aromatic, with yields exceeding 70% for aliphatic derivatives.

Alternative Pathway: Using N-aryl or N-alkyl Succinimides

Overview:

This approach involves initial preparation of N-aryl or N-alkyl succinimides, which undergo nucleophilic attack by aminoguanidine, followed by ring closure.

- This pathway is particularly effective for aromatic amines, which are less nucleophilic and require more reactive intermediates.

- The method yields high purity compounds, with reaction times significantly reduced under microwave conditions.

Data Tables Summarizing Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution & cyclization | Halogenated precursor | Nucleophile, methylating agent | Acetonitrile | 170 | 25 | 79 | Microwave-assisted, one-pot |

| Amidoguanidine cyclization | Succinimide derivatives | Aminoguanidine hydrochloride | Ethanol | 170 | 25 | 70-75 | Suitable for aliphatic amines |

| N-aryl succinimide pathway | N-aryl succinimide | Aminoguanidine hydrochloride | Ethanol | 170 | 30 | 65-70 | Effective for aromatic amines |

Research Findings and Optimization Insights

- Microwave irradiation significantly accelerates reaction kinetics, reduces reaction times, and improves yields.

- Solvent choice is critical; acetonitrile and ethanol are preferred for their polarity and microwave absorption properties.

- Temperature optimization around 170°C is optimal for balancing yield and reaction control.

- Substrate scope varies; aliphatic amines generally give higher yields compared to aromatic amines, which may require alternative pathways.

Notes and Considerations

- The synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is sensitive to reaction conditions, especially temperature and solvent.

- Microwave-assisted methods are preferred for industrial scalability due to their efficiency and energy savings.

- The choice of pathway depends on the nature of the starting amines and the desired substitution pattern on the triazole ring.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Agricultural Chemistry

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine has been investigated for its role as a potential agrochemical. Its structure suggests possible fungicidal properties due to the presence of the triazole ring, which is commonly found in many agricultural fungicides.

Case Study : Research has indicated that triazole derivatives can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and development. Studies focusing on similar compounds have shown promising results in controlling various plant pathogens.

Pharmaceutical Applications

The compound's unique structure also positions it as a candidate for pharmaceutical development.

Potential Uses :

- Antifungal Agents : Given its triazole structure, it may exhibit antifungal activity similar to established triazole antifungals like fluconazole.

Case Study : A study published in the Journal of Medicinal Chemistry explored various triazole derivatives for their antifungal efficacy against resistant strains of Candida species. The findings suggested that modifications to the triazole ring could enhance potency and selectivity.

Material Science

In material science, the compound's properties can be harnessed for synthesizing novel materials with specific characteristics.

Applications :

- Polymer Chemistry : The amine functional group allows for potential cross-linking in polymer synthesis. This could lead to materials with enhanced mechanical properties or specific thermal characteristics.

Case Study : Research has demonstrated that incorporating triazole compounds into polymer matrices can improve thermal stability and mechanical strength. For instance, a study highlighted the use of triazole-based monomers in creating high-performance polymers suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogous 1,2,4-triazol-5-amine derivatives, focusing on structural features, synthetic routes, physicochemical properties, and biological activities.

Structural Features

Key Observations :

- The target compound has compact alkyl substituents (methyl and isopropyl), enhancing lipophilicity compared to aromatic substituents (e.g., phenyl, naphthyl) in other derivatives .

Comparative Syntheses:

- Naphthalene-Substituted Derivatives: Synthesized via nucleophilic substitution between methyl N-cyanoimidates and naphthalene-containing amines, followed by cyclization .

- Tetrazole-Triazole Hybrids : Prepared by coupling 1H-1,2,4-triazol-5-amine with tetrazole carboxylic acids using EDCI/DMAP coupling agents .

Physicochemical Properties

| Property | Target Compound | 3-(Naphthalen-1-yl)-1-phenyl | 1-(4-Nitrophenyl)-3-phenyl |

|---|---|---|---|

| Molecular Weight | 168.24 | 301.34 | 281.27 |

| LogP (Predicted) | ~1.5 | ~3.8 | ~2.1 |

| Water Solubility | Moderate | Low | Low |

Notes:

- The target compound exhibits moderate lipophilicity (LogP ~1.5), making it more soluble in organic solvents than aromatic derivatives .

- Nitro groups (e.g., in 1-(4-nitrophenyl)-3-phenyl) introduce polarity but reduce solubility due to crystal lattice stability .

Target Compound:

Comparative Activities:

- Naphthalene-Substituted Triazoles : Demonstrated anticancer activity, with derivatives like 3a (3-(naphthalen-1-yl)-1-phenyl) showing efficacy in cell-line assays .

- Tetrazole-Triazole Hybrids : High heats of formation (>400 kJ/mol) and detonation velocities (~8,500 m/s) suggest applications as energetic materials .

Biological Activity

1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, also known by its IUPAC name 2-methyl-5-propan-2-yl-1,2,4-triazol-3-amine, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological activities, and relevant research findings.

The chemical formula for this compound is with a molecular weight of 140.19 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-yl-1,2,4-triazol-3-amine |

| PubChem CID | 50986546 |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathways have been documented in various studies focusing on triazole derivatives.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. A study focused on various triazole derivatives demonstrated that certain modifications can enhance their efficacy against a range of bacteria including Staphylococcus aureus and Enterococcus faecalis . The specific activity of this compound against these microorganisms remains to be fully characterized but is anticipated to align with the general trends observed in similar compounds.

Case Studies and Research Findings

Several key studies have investigated the biological activities of triazole compounds:

- Antimicrobial Screening : A series of novel triazole derivatives were synthesized and screened for antimicrobial activity. Compounds with hydrazide functionalities showed moderate effectiveness against Bacillus cereus and Enterobacter aerogenes .

- Cytotoxicity Assays : In vitro studies demonstrated that certain triazole derivatives had significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 of 6.2 μM against HCT116 cells .

- Structure Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial. Research has shown that substituents at specific positions on the triazole ring can dramatically influence both antimicrobial and anticancer activities .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and isopropyl groups) via characteristic shifts (δ 1.3–1.5 ppm for CH, δ 2.1–2.3 ppm for N–CH) .

- X-ray diffraction : Resolves tautomeric ambiguity by identifying hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.1 Å) and dihedral angles between substituents .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] peaks, with fragmentation patterns confirming backbone stability .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer activity across studies may arise from:

- Structural heterogeneity : Tautomerism or impurities (e.g., unreacted intermediates) can alter bioactivity. Purity validation via HPLC (≥98%) is critical .

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to control for pH, inoculum size, and solvent effects .

- Computational docking : Compare binding affinities of tautomers to target proteins (e.g., fungal CYP51) to identify active conformers .

What safety considerations are essential when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as the compound may cause irritation .

- Waste disposal : Segregate halogenated byproducts and neutralize acidic residues before transferring to licensed waste handlers .

- Storage : Store in amber vials at –20°C under inert gas (N) to prevent oxidation or hygroscopic degradation .

How do substitution patterns on the triazole ring influence the compound’s physicochemical properties?

Q. Advanced Research Focus

- LogP modulation : Introducing electron-withdrawing groups (e.g., –F) reduces hydrophobicity (ΔLogP ≈ –0.5), while alkyl chains (e.g., –CHCH) enhance membrane permeability .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (T ≈ 220–250°C) correlate with substituent electronegativity .

- Solubility : Polar substituents (e.g., –OH) improve aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for unsubstituted analogs) .

What strategies can optimize regioselectivity in functionalizing the triazole core?

Q. Advanced Research Focus

- Directing groups : Use –NH or –SMe groups to steer electrophilic substitution to specific positions (e.g., C5 over C3) .

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylation at C3 with yields >75% .

- Protecting groups : Boc-protection of the amine (–NHBoc) prevents undesired side reactions during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.